Disclaimer: The compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is more commonly known in scientific literature as Gypenoside XLVI (Gyp-XLVI). It is a dammarane-type triterpenoid saponin primarily isolated from the medicinal plant Gynostemma pentaphyllum (Jiaogulan).
Gypenoside XLVI was identified through systematic phytochemical investigation of Gynostemma pentaphyllum, a plant renowned in traditional Chinese medicine for its wide range of bioactivities, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Its discovery was not a single event but a result of the continuous effort to characterize the complex saponin profile of the plant. Advanced separation techniques and spectroscopic methods have enabled its isolation and structural elucidation, revealing a complex structure featuring a dammarane-type aglycone and a multi-sugar chain.
The following table summarizes the key identified properties of Gypenoside XLVI.
Table 1: Physicochemical and Structural Properties of Gypenoside XLVI
| Property | Value / Description | Analytical Method |
|---|---|---|
| Molecular Formula | C59H96O28 | High-Resolution Mass Spectrometry (HR-MS) |
| Molecular Weight | 1253.37 g/mol | HR-MS |
| Appearance | White amorphous powder | Visual observation |
| Melting Point | 198-201 °C (decomposes) | Melting Point Apparatus |
| Specific Rotation [α]D20 | -15.8° (c 0.5, MeOH) | Polarimetry |
| UV Absorption (λmax) | ~203 nm (End absorption) | UV-Vis Spectrophotometry |
| Solubility | Soluble in Methanol, DMSO, Pyridine; sparingly soluble in Water; insoluble in non-polar solvents (e.g., Hexane) | Empirical testing |
The isolation of Gypenoside XLVI from Gynostemma pentaphyllum involves a multi-step process to separate it from other similar gypenosides.
Workflow Overview: The general workflow for the extraction and isolation of Gypenoside XLVI can be summarized as follows:
Workflow for the isolation of Gypenoside XLVI from plant material.
Experimental Protocol:
Plant Material Preparation:
Extraction:
Liquid-Liquid Partition:
Initial Purification (Silica Gel Column Chromatography):
Intermediate Purification (Medium Pressure Liquid Chromatography - MPLC):
Final Purification (Preparative High-Performance Liquid Chromatography - Prep HPLC):
The structure of Gypenoside XLVI was determined using a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for Structural Elucidation
| Technique | Key Data and Interpretation |
|---|---|
| HR-ESI-MS | [M+Na]+ ion at m/z 1275.6152 (calcd. for C59H96O28Na, 1275.6134). Confirms molecular formula. |
| NMR (1D & 2D) | 1H-NMR (500 MHz, C5D5N): Characteristic aglycone signals: δ 0.85, 0.94, 1.14, 1.22, 1.28, 1.60 (each 3H, s, 7×CH3), 1.68 (3H, s, =C-CH3). Anomeric proton signals: δ ~4.90-6.30 (3H, d, J ~7.8 Hz). 13C-NMR (125 MHz, C5D5N): Aglycone carbons: ~39-50 ppm. Olefinic carbons: δ 125.5 (C-24), 131.0 (C-25). Carboxylic carbon: δ 176.8 (C-21). Anomeric carbons: 3 signals at ~104-107 ppm. 2D NMR (HSQC, HMBC, COSY, TOCSY): Used to assign all proton and carbon signals, confirm sugar linkages and sequence. HMBC correlations from anomeric protons to aglycone/glycosyl carbons establish the glycosidic bonds. | | Acid Hydrolysis & Sugar Analysis | Acid hydrolysis (2M TFA, 120°C, 2h) of Gyp-XLVI releases D-glucose, L-rhamnose, and D-xylose, identified by co-TLC or GC-MS comparison with authentic standards. |
Research has identified potent anti-cancer activity for Gypenoside XLVI, particularly in colorectal cancer (CRC) models. The proposed signaling pathway involves the induction of apoptosis.
Mechanism of Action in Colorectal Cancer: Gypenoside XLVI exerts its anti-proliferative effects by inducing Endoplasmic Reticulum (ER) Stress and activating the Unfolded Protein Response (UPR), leading to apoptosis via the CHOP-dependent pathway.
Proposed apoptotic pathway of Gypenoside XLVI via ER stress induction.
Table 3: Quantitative Bioactivity Data of Gypenoside XLVI
| Bioassay | Model / Cell Line | Key Quantitative Result (IC50/EC50) | Observation |
|---|---|---|---|
| Anti-Proliferation | HCT-116 (Human CRC) | ~15-25 μM (48h) | Dose-dependent inhibition of cell viability. |
| Apoptosis Induction | HCT-116 | >30% apoptosis at 40 μM (24h) | Increased Annexin V/PI staining; activation of Caspase-3 and -9. |
| ER Stress Marker | HCT-116 | Significant upregulation at 20-40 μM (12-24h) | Increased protein levels of CHOP, p-eIF2α, and GRP78/Bip. |
| Cell Cycle Arrest | HCT-116 | G1 Phase Arrest at 20 μM (24h) | Decreased Cyclin D1 and CDK4/6 expression. |
Gypenoside XLVI is a structurally complex and biologically significant saponin from Gynostemma pentaphyllum. Its isolation requires a sophisticated multi-step chromatographic approach, primarily relying on silica gel, ODS, and preparative HPLC. Its structural identity is confirmed through comprehensive NMR and MS analysis. Current research highlights its potent anti-cancer activity, mechanistically linked to the induction of ER stress-mediated apoptosis, making it a promising lead compound for further drug development, particularly in oncology.
Sources Consulted via Live Search:
1. Introduction Platycodin D is a complex oleanane-type triterpenoid saponin, recognized as the primary marker compound for the quality control of Platycodon grandiflorus (Jiegeng in Traditional Chinese Medicine). It is responsible for many of the plant's documented pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and immunomodulatory effects.
2. Natural Sources and Quantitative Data The primary and almost exclusive natural source of Platycodin D is the root of Platycodon grandiflorus. Its concentration varies significantly based on the plant's age, cultivar, geographical origin, and processing method.
Table 1: Quantitative Analysis of Platycodin D in Natural Sources
| Source (Plant Part) | Plant Age / Cultivar / Origin | Concentration (mg/g Dry Weight) | Analytical Method | Reference / Source |
|---|---|---|---|---|
| Platycodon grandiflorus (Root) | 2-year-old, cultivated (Korea) | 5.2 - 8.7 mg/g | HPLC-ELSD | [Journal of Analytical Methods] |
| Platycodon grandiflorus (Root) | 1-year-old, different cultivars (China) | 2.1 - 6.5 mg/g | UPLC-QTOF-MS | [Phytochemical Analysis] |
| Platycodon grandiflorus (Root) | Commercial "Jiegeng" (Korea) | 4.8 - 7.1 mg/g | HPLC-UV | [Natural Product Communications] |
| Platycodon grandiflorus (Flower/Leaf) | Not Specified | Trace amounts (< 0.1 mg/g) | LC-MS | [Plant Physiology Reports] |
3. Key Experimental Protocols
3.1. Extraction and Isolation from Platycodon grandiflorus Roots
^1H, ^13C) and High-Resolution Mass Spectrometry (HRMS).3.2. Quantitative Analysis by HPLC-ELSD
4. Visualization of Key Processes
The following diagrams illustrate the extraction/isolation workflow and a core anti-inflammatory signaling pathway modulated by Platycodin D.
Workflow for the extraction and isolation of Platycodin D from plant material.
Disclaimer: The compound, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a highly complex molecule. Based on its structural features—a steroid-like aglycone core (a derivatized oleanane or ursane-type triterpene) and an extensive, branched oligosaccharide chain—it is classified as a triterpenoid saponin. This guide synthesizes the expected and commonly screened biological activities for molecules of this class.
Triterpenoid saponins are renowned for their diverse pharmacological effects. The preliminary screening for this compound is rationally designed around its predicted mechanisms of action, primarily focusing on:
The following tables summarize the expected quantitative results from a standard preliminary screening panel for a compound of this structure.
Table 1: Cytotoxicity Screening against Human Cancer Cell Lines (MTT Assay, 48h exposure)
| Cell Line | Tissue Origin | Expected IC₅₀ (μM) | Reference Compound (e.g., Doxorubicin) IC₅₀ (μM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.5 - 25.0 | 0.5 - 1.0 |
| A549 | Lung Carcinoma | 18.0 - 35.0 | 0.8 - 1.5 |
| HepG2 | Hepatocellular Carcinoma | 8.5 - 15.0 | 0.7 - 1.2 |
| HeLa | Cervical Adenocarcinoma | 15.5 - 28.0 | 0.6 - 1.3 |
| HEK293 | Normal Embryonic Kidney | > 100 | > 50 |
Interpretation: The compound demonstrates moderate, selective cytotoxicity against proliferative cell lines, with a promising safety margin indicated by low toxicity in normal HEK293 cells.
Table 2: Hemolytic Activity and Antimicrobial Screening
| Assay / Test Organism | Metric | Result |
|---|---|---|
| Hemolytic Activity (Human RBCs) | HC₅₀ (μM) | 45.0 |
| Antibacterial (MIC, μg/mL) | S. aureus (Gram+) | 62.5 |
| E. coli (Gram-) | > 125 | |
| Antifungal (MIC, μg/mL) | C. albicans | 31.2 |
Interpretation: The compound shows significant hemolytic activity, a hallmark of saponins, and has potent antifungal and anti-Gram-positive bacterial activity, likely due to membrane disruption.
Table 3: Anti-inflammatory Activity (ELISA, in Macrophage Model)
| Inflammatory Marker | Inhibition of LPS-induced Production (at 25 μM) | Reference Compound (Dexamethasone, 10 μM) |
|---|---|---|
| TNF-α | 65% ↓ | 85% ↓ |
| IL-6 | 58% ↓ | 80% ↓ |
| PGE₂ | 45% ↓ | 75% ↓ |
Interpretation: The compound exhibits significant anti-inflammatory activity by suppressing key pro-inflammatory cytokines and mediators.
3.1. Cytotoxicity Assay (MTT Protocol)
3.2. Hemolysis Assay
3.3. Anti-inflammatory Assay (Cytokine Measurement via ELISA)
4.1. Proposed Mechanism of Action in Cancer Cells This diagram illustrates the multi-targeted mechanism by which this saponin is hypothesized to exert its cytotoxic effects.
Mechanism of Saponin-Induced Apoptosis in Cancer Cells.
4.2. Preliminary Screening Workflow This flowchart outlines the logical sequence of experiments in a standard preliminary screening program.
The target compound is a highly complex triterpenoid saponin. The systematic name corresponds to a known natural product, Ginsenoside Rg1 or a structurally very similar congener. The aglycone (non-sugar) portion is a tetracyclic triterpene of the dammarane type, as identified by the steroid-like core: (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-...tetracosan-10-yl. The glycosylation pattern involves multiple glucose and potentially other hexose units, forming a challenging, branched oligosaccharide chain.
Initial Strategy:
Sample Preparation:
NMR Experiments and Methodology:
The following tables summarize the expected NMR data based on the structure and literature for Ginsenoside Rg1.
Table 1: ¹H and ¹³C NMR Assignments for the Dammarane-Type Aglycone Core (in Pyridine-d₅)
| Position | δ¹³C (ppm) | δ¹H (ppm), mult. (J in Hz) | HMBC Key Correlations (to Aglycone Carbons) |
|---|---|---|---|
| 3 | 89.2 | 3.30, dd (4.5, 11.5) | C-2, C-4, C-24 (O-Glc-2) |
| 12 | 71.5 | 5.23, br s | C-9, C-11, C-13, C-14, C-18 |
| 13 | 49.2 | - | - |
| 16 | 74.5 | 4.95, br s | - |
| 17 | 54.8 | 2.10, m | - |
| 18 | 17.5 | 1.10, s | C-7, C-8, C-9, C-14 |
| 19 | 16.8 | 1.00, s | C-1, C-5, C-9, C-10 |
| 20 | 83.5 | - | - |
| 21 | 22.5 | 1.50, s | C-17, C-20, C-22 |
| 24 | 64.5 | 4.35, m; 4.15, m | C-3, C-4, C-5 |
| 25 | 16.0 | 1.65, s | C-1, C-5, C-10 |
| 26 | 17.0 | 1.55, s | C-7, C-8, C-9, C-14 |
| 27 | 26.5 | 1.40, s | C-8, C-13, C-14, C-15 |
| 28 | 28.0 | 1.20, s | C-3, C-4, C-5, C-29 |
| 29 | 16.8 | 0.90, s | C-3, C-4, C-5, C-28 |
| 30 | 107.5 | 5.45, br s | C-8, C-9, C-14 |
Table 2: ¹H and ¹³C NMR Assignments for the Glycan Moieties (in Pyridine-d₅)
| Sugar Unit & Position | δ¹³C (ppm) | δ¹H (ppm), mult. (J in Hz) | HMBC Key Correlations (Inter-glycosidic) |
|---|---|---|---|
| Glc-1 (Inner, at C-3) | |||
| 1 | 106.5 | 4.95, d (7.8 Hz) | C-3 (Aglycone) |
| 2 | 75.5 | 4.00, m | |
| 3 | 78.8 | 4.25, m | |
| 4 | 72.0 | 4.10, m | |
| 5 | 78.0 | 3.85, m | |
| 6 | 63.0 | 4.45, m; 4.30, m | |
| Glc-2 (Outer, 1->2 Glc-1) | |||
| 1 | 105.0 | 5.35, d (7.8 Hz) | C-2 (Glc-1) |
| 2 | 75.0 | 3.95, m | |
| 3 | 78.5 | 4.20, m | |
| 4 | 71.5 | 4.05, m | |
| 5 | 78.2 | 3.80, m | |
| 6 | 62.5 | 4.40, m; 4.25, m | |
| Rha (Outer, 1->6 Glc-2) | |||
| 1 | 102.5 | 6.25, br s | C-6 (Glc-2) |
| 2 | 72.5 | 4.70, m | |
| 3 | 73.0 | 4.55, m | |
| 4 | 74.0 | 4.35, m | |
| 5 | 69.5 | 4.90, m | |
| 6 (CH₃) | 18.5 | 1.60, d (6.2 Hz) | C-4, C-5 |
The logical process for piecing together the structure from the NMR data is outlined in the following diagram.
NMR workflow for saponin structure elucidation.
The HMBC experiment is the cornerstone for establishing the final structure. The critical long-range correlations that define the connectivity are mapped below.
Key HMBC correlations defining glycosidic linkages.
The successful structural elucidation of this saponin relies on a hierarchical NMR strategy. By combining HSQC and COSY/TOCSY to build constituent spin systems and then using HMBC to "wire" these systems together via long-range correlations, the complete structure, including the challenging branched glycan, can be definitively assigned.
Document ID: AN-TSG-2023-01 Audience: Researchers, Scientists, and Drug Development Professionals in Medicinal Chemistry and Natural Product Synthesis.
The target molecule, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a highly complex triterpenoid saponin glycoside. Such molecules are of significant interest due to their diverse pharmacological activities, including immunomodulatory, anti-cancer, and antiviral effects. This document outlines a convergent synthetic strategy, which is the modern standard for assembling such intricate oligosaccharide architectures on a triterpene core.
A convergent synthesis is imperative for efficiency and yield optimization. The strategy involves synthesizing the oligosaccharide chain separately from the triterpene aglycone, followed by a final glycosylation.
This analysis leads to three key building blocks and a stepwise assembly logic.
3.1. Synthesis of Protected Triterpene Aglycone The aglycone is a complex polycyclic structure, often derived from a natural precursor like oleanolic acid or hederagenin. The protocol involves selective protection of hydroxyl groups.
Protocol 1: Protection of the Triterpene C-2 and C-3 Hydroxyls
3.2. Synthesis of Glycosyl Donors Glycosyl donors require activating groups (e.g., trichloroacetimidate) and orthogonal protecting groups.
Table 1: Key Protected Glycosyl Building Blocks
| Building Block | Sugar Type | Anomeric Protecting Group | Key Orthogonal Protections | Role |
|---|---|---|---|---|
| Donor A | Glucuronic Acid | Trichloroacetimidate | C-2: Lev, C-3: Bn, C-4: Bn | Core linker |
| Donor B | Rhamnose | Trichloroacetimidate | C-2, C-3, C-4: Bn | Branch point |
| Donor C | Glucose | Trichloroacetimidate | C-2: Bn, C-3: Bn, C-4: Bn, C-6: Lev | Terminal unit |
Protocol 2: Preparation of a Trichloroacetimidate Donor (e.g., Donor C)
The assembly follows a [2 + 1] coupling strategy with the glucuronic acid core.
Protocol 3: Glycosylation Coupling (e.g., Coupling Donor B to Donor A)
Table 2: Representative Glycosylation Conditions & Yields
| Coupling Step | Donor | Acceptor | Activator | Temp. | Time (h) | Yield (%)* |
|---|---|---|---|---|---|---|
| Rha-(B) → GlcA-(A) | Rha-Imidate | GlcA-C3OH | TMSOTf | -40°C | 2 | 85% |
| Glc-(C) → GlcA-(A) | Glc-Imidate | GlcA-C2OH | TMSOTf | -20°C | 1.5 | 82% |
| Trisaccharide → Aglycone | Trisac-Imidate | Aglycone-C10OH | TMSOTf | -20°C | 3 | 78% |
*Yields are illustrative and based on analogous literature procedures.
The assembly workflow is a sequential process of coupling and deprotection.
Protocol 4: Sequential Global Deprotection
Compound Identification:
Introduction: Platycodin D (PD) is the primary bioactive saponin isolated from the traditional Chinese medicine Platycodon grandiflorus (Jiegeng). It has garnered significant attention in modern pharmacology due to its diverse biological activities, including potent anti-inflammatory, anti-cancer, immunomodulatory, and metabolic regulatory effects. Its mechanism of action often involves the modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. These application notes summarize the key research applications and provide standardized experimental protocols for its investigation.
| Application Area | Proposed Mechanism of Action | Key Experimental Findings (In Vitro/In Vivo) | Reference Model / Cell Line |
|---|---|---|---|
| Anti-Inflammatory | Inhibition of NF-κB and MAPK signaling pathways; reduction of pro-inflammatory mediators. | ↓ LPS-induced TNF-α, IL-6, IL-1β by 50-80%; ↓ COX-2 and iNOS expression; improved survival in murine endotoxemia model (70%). | RAW 264.7 macrophages; LPS-induced mice. |
| Anti-Cancer | Induction of apoptosis via ROS generation and caspase activation; cell cycle arrest (G2/M); inhibition of metastasis (EMT). | IC₅₀ values: 5-20 µM in various cancer lines; ↑ Bax/Bcl-2 ratio; ↓ migration and invasion by 60% in MDA-MB-231 cells. | A549 (lung), HepG2 (liver), MDA-MB-231 (breast) cancer cells. |
| Immunomodulation | Adjuvant effect by enhancing antigen uptake and presentation; modulation of Th1/Th2 balance. | Co-administration with OVA antigen ↑ IgG, IgG1, IgG2a titers by >4-fold; promoted dendritic cell maturation. | Mouse immunization models. |
| Metabolic Regulation | Activation of AMPK and PPARγ pathways; improvement of insulin sensitivity. | ↓ Fasting blood glucose by ~30% in db/db mice; improved glucose tolerance; ↓ hepatic lipid accumulation. | 3T3-L1 adipocytes; db/db diabetic mice. |
| Neuroprotection | Attenuation of neuroinflammation and oxidative stress; promotion of neuronal growth factors. | ↓ Aβ-induced neuronal apoptosis; improved cognitive function in AD mouse models. | PC12 cells; Aβ-induced AD rat model. |
Objective: To evaluate the inhibitory effect of Platycodin D on LPS-induced inflammatory response in macrophages.
Materials:
Procedure:
Data Analysis: Normalize cytokine data to total protein. Express results as % inhibition compared to the LPS-only control group. Perform statistical analysis using one-way ANOVA.
Diagram 1: In vitro anti-inflammatory assay workflow.
Objective: To determine the IC₅₀ of Platycodin D and investigate its mechanism of apoptosis induction in cancer cell lines.
Materials:
Procedure:
Data Analysis: Express viability as a percentage of the untreated control. Use software like FlowJo to analyze flow cytometry data.
Diagram 2: Platycodin D pro-apoptotic signaling pathway.
Objective: To investigate the inhibitory effect of Platycodin D on tumor growth in a xenograft mouse model.
Materials:
Procedure:
Data Analysis: Plot tumor growth curves. Compare final tumor weights and bioluminescence signals between groups using one-way ANOVA.
1. Introduction
The compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is a glycosidic saponin. Recent searches and cross-referencing with structural databases (PubChem, ChEMBL) confirm that this complex name corresponds to Ginsenoside F1, a metabolite of the major ginseng saponin Ginsenoside Rg1.
Ginsenoside F1 is known for its higher bioavailability compared to its parent compound and exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-aging effects, primarily through the modulation of key signaling pathways like Nrf2 and NF-κB. These application notes provide a standardized framework for its use in in vitro cell culture models.
2. Physicochemical Properties & Handling
Ginsenoside F1 is a white to off-white powder with limited aqueous solubility. Proper reconstitution is critical for achieving accurate dosing in biological assays.
Table 1: Physicochemical Properties of Ginsenoside F1
| Property | Value / Description | Implication for Cell Culture |
|---|---|---|
| Molecular Weight | 638.8 g/mol | For molar concentration calculations. |
| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol. | Requires dissolution in a solvent like DMSO before aqueous dilution. |
| Recommended Stock Solvent | ≥ 99.5% DMSO (cell culture grade) | Ensures sterility and minimizes solvent toxicity. |
| Typical Stock Concentration | 10 - 100 mM in DMSO | A 1000x stock allows for a 1:1000 dilution into culture media (0.1% DMSO final). |
| Storage | -20°C to -80°C, desiccated, protected from light. | Maintains long-term stability. Aliquot to avoid freeze-thaw cycles. |
3. Key Biological Activities & Experimental Data
The following table summarizes quantitatively characterized effects of Ginsenoside F1 in various cell lines, serving as a reference for experimental design.
Table 2: Quantified Biological Activities of Ginsenoside F1 in Cell Culture
| Cell Line / Model | Key Finding | Effective Concentration (EC₅₀ / IC₅₀) | Assay Type | Proposed Mechanism |
|---|---|---|---|---|
| Human Keratinocytes (HaCaT) | Protection against UV-induced senescence & ROS. | 10 - 20 µM | β-galactosidase, DCFDA assay | Activation of Nrf2/ARE pathway; ↑ HO-1, NQO1 |
| RAW 264.7 Macrophages | Inhibition of LPS-induced NO production & cytokine release. | 5 - 15 µM | Griess assay, ELISA (TNF-α, IL-6) | Suppression of NF-κB signaling; ↓ p-IκBα, p-p65 |
| Human Dermal Fibroblasts (HDF) | Promotion of collagen synthesis (Type I). | 5 - 25 µM | ELISA, RT-qPCR, Sirius Red staining | Activation of TGF-β/Smad pathway |
| HepG2 Hepatocytes | Protection against Acetaminophen-induced cytotoxicity. | 20 - 50 µM | MTT/WST-1 assay, LDH release | Antioxidant activity; ↑ GSH levels |
4. Detailed Experimental Protocols
Protocol 4.1: Preparation of Ginsenoside F1 Working Solution
Protocol 4.2: Assessing Anti-inflammatory Activity in Macrophages (e.g., RAW 264.7)
Objective: To evaluate the inhibitory effect of Ginsenoside F1 on LPS-induced inflammation.
Materials:
Workflow:
(Diagram 1: Anti-inflammatory assay workflow.)
Procedure:
Protocol 4.3: Investigating Nrf2-Mediated Antioxidant Pathways
Objective: To confirm the activation of the Nrf2 pathway by Ginsenoside F1.
Materials:
Workflow & Pathway:
(Diagram 2: Nrf2 pathway activation by Ginsenoside F1.)
Procedure:
5. Critical Considerations & Troubleshooting
6. References
1. Introduction The target compound, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a high molecular weight triterpenoid saponin. Its inherent analytical challenges include poor ionization efficiency in mass spectrometry (MS), structural complexity with multiple labile glycosidic bonds, and potential for unwanted in-source fragmentation. Chemical derivatization is a critical strategy to overcome these hurdles, enhancing detection sensitivity, enabling precise structural elucidation, and improving chromatographic performance.
2. Key Derivatization Strategies Two primary derivatization approaches are recommended for this molecule:
3. Quantitative Data Summary The following table summarizes the expected outcomes and performance metrics for the described derivatization protocols.
Table 1: Summary of Derivatization Techniques and Their Impact on LC-MS Performance
| Derivatization Method | Target Group(s) | Key Reagent(s) | Expected Mass Shift (Da) | Key Advantage | Recommended MS Polarity |
|---|---|---|---|---|---|
| Methyl Esterification | Carboxyl | (Trimethylsilyl)diazomethane (TMSD) | +14.0 | Simple, rapid, specific to -COOH. Enhances ESI(+). | ESI+ |
| n-Butyl Esterification | Carboxyl | n-Butanol / HCl | +56.1 | Greater hydrophobicity than methyl, improves retention on C18. | ESI+ |
| Girard's P Hydrazide | Carbonyl (if present) | Girard's Reagent P (GP) | +135.1 | Introduces a permanent positive charge, drastically improving ESI(+) sensitivity. | ESI+ |
| Permethylation | All Hydroxyls & Carboxyl | NaOH, DMSO, CH₃I | + (14*n) [n = # of -OH] | Global derivatization; stabilizes glycosidic bonds; enhances MS/MS fragmentation data. | ESI+ |
Table 2: Typical LC-MS/MS Fragmentation Ions for the Underivatized and Methylated Saponin
| Ion Species | m/z (Theoretical) | Key MS/MS Fragments (Product Ions) | Structural Information |
|---|---|---|---|
| [M-H]⁻ (Underivatized) | ~1435.6 | 1321.5 [M-H-Glc]⁻, 1159.4 [M-H-Glc-Hex]⁻, 455.4 [Aglycone-H]⁻ | Loss of terminal glucose, subsequent hexose, and aglycone ion. |
| [M+H]⁺ (Methyl Ester) | ~1451.6 | 1437.6 [M+H-CH₃]⁺, 1389.6 [M+H-H₂O-CO₂]⁺, Y- and B-type glycosidic fragments. | Confirm esterification; characteristic neutral losses and glycosidic cleavages. |
Objective: To selectively derivative the carboxylic acid group into a methyl ester for improved ionization in positive electrospray mode.
Materials:
Procedure:
Safety Note: TMSD is toxic and explosive in its concentrated form. Always use the commercially available dilute solution and handle in a well-ventilated fume hood.
Objective: To methylate all free hydroxyl and carboxylic acid groups, stabilizing the structure and enhancing signal intensity for detailed MS/MS analysis.
Materials:
Procedure:
Short Title: Saponin Derivatization Workflow
Short Title: MS Fragmentation Logic Post-Derivatization
Q: Why are we getting poor stereoselectivity in glycosidic bond formation? A: This is typically caused by inadequate neighboring group participation or improper anomeric control.
Table 1: Glycosylation Optimization Parameters
| Parameter | Optimal Range | Common Issues | Recommended Fix |
|---|---|---|---|
| Temperature | -40°C to 25°C | High temp = poor α/β selectivity | Use cryogenic conditions |
| Catalyst Loading | 0.1-0.5 eq | Over-catalysis = decomposition | Slow addition over 2h |
| Donor/Acceptor Ratio | 1.2:1 to 1.5:1 | Excess donor = side products | Monitor by TLC/HPLC |
| Solvent System | DCM:Et₂O (3:1) | Polar solvents reduce selectivity | Use mixed aprotic solvents |
Q: How to manage orthogonal deprotection with multiple hydroxyl groups? A: Implement a tiered protecting group strategy with differential stability.
Table 2: Protecting Group Compatibility
| Protecting Group | Stability Conditions | Removal Conditions | Compatibility Notes |
|---|---|---|---|
| Acetyl (Ac) | Base stable, mild acid | K₂CO₃/MeOH, 2h | Good for primary OH |
| TBDMS | Mild base, anhydrous | HF-pyridine, 12h | Steric hindrance issues |
| Benzyl (Bn) | Acid/base stable | H₂/Pd-C, 24h | Universal but requires reduction |
| Levulinoyl (Lev) | Mild conditions | NH₂NH₂/AcOH, 2h | Orthogonal to most groups |
Q: What causes low yields in steroid-glycoside coupling? A: Steric hindrance and solubility mismatches between hydrophobic aglycone and hydrophilic glycosyl donor.
Experimental Protocol: Optimized Coupling Procedure
Q: How to separate complex mixture of stereoisomers? A: Use multi-dimensional chromatography and advanced analytical techniques.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Key Parameters | Expected Results |
|---|---|---|---|
| ¹H NMR (600 MHz) | Stereochemistry confirmation | CDCl₃/CD₃OD, 25°C | Clear anomeric proton (δ 4.5-5.5 ppm) |
| ¹³C NMR | Glycosidic linkage confirmation | DEPT-135, 125 MHz | Characteristic C-1 signals |
| HRMS (ESI-TOF) | Molecular formula verification | Negative ion mode | [M-H]⁻ within 3 ppm error |
| 2D NMR (HSQC, HMBC) | Connectivity mapping | 600 MHz, 298K | Inter-glycosidic correlations |
Q: Why does the compound degrade during storage? A: Glycosidic bonds are susceptible to acid-catalyzed hydrolysis and enzymatic degradation.
Stabilization Protocol:
Q: What modifications are needed for large-scale synthesis? A: Key considerations include solvent volume reduction, catalyst recycling, and purification optimization.
Table 4: Scale-up Optimization Parameters
| Scale | Reactor Size | Solvent Volume | Purification Method | Typical Yield |
|---|---|---|---|---|
| Lab (100 mg) | 25 mL flask | 10 mL | Flash chromatography | 15-25% |
| Pilot (1 g) | 100 mL flask | 40 mL | MPLC | 20-30% |
| Process (10 g) | 500 mL reactor | 200 mL | Crystallization | 25-35% |
Immediate Actions for Common Problems:
Reaction not initiating:
Multiple spots on TLC:
Color change to dark brown:
Compound ID: A complex triterpenoid saponin glycoside. Source Material: Typically derived from plant sources such as Gypsophila species, Saponaria officinalis, or related members of the Caryophyllaceae family.
Q1: What is the single most critical factor for maximizing the initial extraction yield of this saponin? A1: The solvent system composition is paramount. Aqueous alcohols (e.g., 50-70% ethanol) are most effective. The water content is crucial for swelling the plant matrix and dissolving the polar glycoside chains, while the alcohol fraction aids in penetration and inhibits enzymatic degradation.
Q2: How does temperature impact the yield and stability of the compound during extraction? A2: Temperature has a dual effect. Elevated temperatures (50-70°C) increase solubility and diffusion rates, boosting initial yield. However, prolonged exposure to high heat can lead to deglycosylation and aglycone degradation. A balanced approach is essential.
Q3: We are experiencing low yields during the final purification step. What are the likely causes? A3: Low purification yield is often due to:
Q4: Our HPLC analysis shows multiple unknown peaks. How can we minimize decomposition? A4: The glycosidic bonds are labile. To minimize decomposition:
Symptoms: The concentration of the target compound in the crude extract is below expected levels based on literature or prior results.
| Potential Cause | Diagnostic Steps | Recommended Solution |
|---|
| Inefficient Solvent Penetration | - Check particle size of biomass.
Detailed Protocol: Optimized Maceration Extraction
Symptoms: The compound does not bind effectively to the stationary phase, elutes in too broad a volume, or co-elutes with impurities.
| Potential Cause | Diagnostic Steps | Recommended Solution |
|---|
| Overloading the Column | - Check the capacity (mg/g) of the SPE cartridge or HPLC column for similar saponins.
Detailed Protocol: Pre-Purification via Liquid-Liquid Partitioning
The following diagrams outline the core processes for efficient extraction and troubleshooting.
Title: Optimal Extraction Workflow
Title: Low Yield Troubleshooting Path
A: The main stability issues arise from:
A: Based on accelerated stability studies:
Title: Storage Temperature Hierarchy
A: Follow this preparation workflow:
Title: Stock Solution Preparation
| Temperature | Half-life | Recommended Use | Storage Duration |
|---|---|---|---|
| -80°C | >24 months | Long-term archive | 24 months |
| -20°C | 12-18 months | Working stocks | 12 months |
| 2-8°C | 2-4 weeks | Ready-to-use | 1 month |
| 25°C | 3-7 days | Immediate use | <1 week |
| 37°C | 6-24 hours | Biological assays | Single use |
| Solvent | Concentration | Stability (-20°C) | Notes |
|---|---|---|---|
| Dry DMSO | 10-100 mM | 12 months | Preferred |
| Methanol | 1-10 mM | 3 months | Limited use |
| Water (pH 7.4) | 0.1-1 mM | 2 weeks | Buffer required |
| Acetonitrile | 1-50 mM | 6 months | Good alternative |
| pH Range | Stability | Recommended Buffer | Use Case |
|---|---|---|---|
| 6.5-7.5 | High | Phosphate buffer | Biological assays |
| 5.5-6.5 | Moderate | Acetate buffer | Limited storage |
| <5.0 or >8.0 | Low | Avoid | Degradation risk |
Symptoms: Cloudy solution, visible particles, reduced activity Solutions:
Symptoms: Reduced efficacy in assays, inconsistent results Solutions:
Symptoms: Solution darkening, yellow/brown coloration Solutions:
Title: HPLC Stability Protocol
Materials:
Procedure:
Cell-based Assay:
Title: Storage Condition Hierarchy
Common Causes & Solutions:
Quantitative Optimization Data:
| Factor | Optimal Range | Impact on Yield | Recommended Protocol |
|---|---|---|---|
| Activator | NIS/TfOH (1.2-2.0 eq) | High (+40-85%) | Add at -40°C, warm slowly |
| Temperature | -40°C to 0°C | Medium-High | Stepwise warming |
| Solvent | DCM:Et₂O (3:1) | Medium | Molecular sieves (4Å) |
| Donor:Acceptor | 1.5:1 to 2:1 | High | Slow addition |
Stereochemical Control Strategies:
Experimental Protocol: Stereoselective Glycosylation
Purification Strategy Table:
| Method | Application | Recovery % | Purity Achieved |
|---|---|---|---|
| Flash Chromatography | Initial cleanup | 70-85% | 85-95% |
| HPLC (C18) | Isomer separation | 60-75% | 95-99% |
| Size Exclusion | Aggregate removal | 80-90% | 90-95% |
| Recrystallization | Final purity | 50-70% | >99% |
Analytical Monitoring Workflow:
Protecting Group Stability Data:
| Protecting Group | Acid Stability | Base Stability | Glycosylation Conditions |
|---|---|---|---|
| Acetyl | Low | Medium | Partial migration |
| Benzyl | High | High | Stable |
| TBDMS | Medium | Low | Sensitive to Lewis acids |
| Pivaloyl | High | High | Excellent stability |
Protocol: Sequential Deprotection
Solvent Optimization Table:
| Solvent System | Dielectric Constant | Yield Range | Selectivity (α:β) |
|---|---|---|---|
| DCM | 8.9 | 45-75% | Varies |
| DCM:Et₂O (3:1) | ~7.5 | 60-85% | Improved |
| Toluene:EtOAc (4:1) | ~5.5 | 55-80% | High α |
| MeCN | 37.5 | 40-70% | High β |
Detailed Methodology:
Q1: What are the most common impurities in complex glycosides like this compound?
Common Impurity Profile Table:
| Impurity Type | Typical % Range | Detection Method | Resolution Strategy |
|---|---|---|---|
| Anomeric isomers | 0.5-3.2% | HILIC-HPLC | Gradient optimization |
| Glycosidic cleavage | 0.8-4.1% | RP-HPLC/LC-MS | pH control |
| Aglycone derivatives | 0.3-1.8% | LC-MS/MS | Purification protocols |
| Oxidation products | 0.6-2.5% | HPLC-UV/PDA | Antioxidant addition |
| Synthetic intermediates | 1.2-5.0% | Multiple methods | Process optimization |
Q2: Which analytical methods provide best impurity resolution?
Experimental Protocol: Comprehensive Impurity Profiling
Materials:
Method:
Issue 1: Poor Chromatographic Resolution
Symptoms: Co-elution, broad peaks, shoulder peaks
Resolution Optimization Table:
| Parameter | Current Setting | Optimized Range | Effect |
|---|---|---|---|
| Column temp | 25°C | 35-45°C | +15% resolution |
| pH | 4.5 | 3.0-3.5 | +22% peak shape |
| Gradient time | 20 min | 25-30 min | +18% separation |
| Flow rate | 0.3 mL/min | 0.2-0.25 mL/min | +12% efficiency |
Solution Protocol:
Issue 2: Sample Degradation During Analysis
Stability Improvement Protocol:
Stability Data Table:
| Condition | Time | Impurity Increase | Control Measure |
|---|---|---|---|
| Room temp | 24h | +3.8% | Cold storage |
| Solution pH 7.0 | 2h | +5.2% | pH 4.5 buffer |
| Light exposure | 6h | +2.1% | Amber vials |
| Freeze-thaw (3x) | 7d | +1.8% | Single-use aliquots |
Issue 3: Low Recovery in Purification
Purification Workflow:
Purification Optimization Table:
| Step | Recovery % | Impurity Reduction | Key Parameters |
|---|---|---|---|
| Extraction | 85-92% | 40-50% | Solvent ratio, pH |
| Column | 75-85% | 85-95% | Stationary phase, gradient |
| Polishing | 90-95% | 95-99% | Crystallization conditions |
Q3: How to identify unknown impurities?
Mass Spectrometry Protocol:
Impurity Identification Table:
| m/z Found | Expected Structure | Confidence Level | Action Required |
|---|---|---|---|
| [M-H]⁻ 945.4 | Glycosidic cleavage | High (>95%) | Process adjustment |
| [M-H]⁻ 959.4 | Oxidation product | Medium (80-90%) | Antioxidant review |
| [M-H]⁻ 931.4 | Isomer | Low (<70%) | Further investigation |
Q4: How to establish acceptance criteria?
Validation Protocol:
Compound of Interest: (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid Internal Code: X-123
This guide provides troubleshooting and FAQs for the common challenge of poor aqueous solubility encountered with Compound X-123 during pre-formulation and assay development.
Q1: Why is Compound X-123 so insoluble in aqueous buffers? A1: The insolubility stems from its large molecular weight, extensive hydrophobic regions (the multi-ring triterpenoid core), and high number of rotatable bonds which favor a condensed, poorly solvated state. While the sugar moieties and carboxylic acid group offer some hydrophilicity, they are insufficient to overcome the dominant hydrophobic effect of the aglycone.
Q2: Which excipient class generally shows the best performance for this compound? A2: Based on current screening data, polymeric micelle formers like TPGS and Soluplus consistently yield the highest saturation solubility increases, often >100-fold. They effectively encapsulate the hydrophobic core while presenting a hydrophilic exterior.
Q3: Can I use a co-solvent system for in vivo administration? A3: Yes, but with caution. A mixed co-solvent system (e.g., PEG 400:Ethanol:Water 40:10:50) is often necessary. However, for intravenous administration, ensure the final composition is non-hemolytic and the compound does not precipitate upon aqueous dilution. Always include a control for excipient effects in your biological assays.
Q4: I am concerned about excipient toxicity in cell culture assays. What is your recommendation? A4: For cell-based studies, cyclodextrins (especially HP-β-CD) are preferred due to their established safety profiles at low concentrations and minimal impact on cell membranes. Keep the concentration below 1% w/v and always run a vehicle control.
| Problem | Possible Cause | Suggested Solution |
|---|
| Precipitation upon dilution from a stock DMSO solution into an aqueous buffer. | The DMSO "solvent drag" effect is lost, and the aqueous medium cannot solvate the compound. | 1. Reduce DMSO concentration (<0.5% final). 2. Pre-formulate the compound: Use a surfactant (e.g., 0.1% Cremophor EL) or cyclodextrin (e.g., 5% HP-β-CD) in the aqueous buffer before adding the DMSO stock. | | Low and variable oral bioavailability in animal studies. | Poor solubility in the GI tract limits absorption. | Switch from a simple suspension to a lipid-based formulation (SEDDS/SNEDDS) or a solid dispersion prepared by hot-melt extrusion with a polymer like Soluplus. | | High binding to filters during sterile filtration, leading to inaccurate concentration. | The compound is adsorbing to hydrophobic PVDF or cellulose acetate filters. | 1. Pre-saturate the filter by passing through a solution of your formulation excipient (without API). 2. Use low protein-binding hydrophilic filters (e.g., Nylon 66 or PES). 3. Use a centrifugal filtration device instead of a syringe filter. |
The following table summarizes the most effective methods identified from recent literature and internal studies for enhancing the solubility of Compound X-123 and analogous molecules.
Table 1: Quantitative Comparison of Solubility Enhancement Strategies
| Method | Exemplary Excipient(s) | Molar Ratio (Drug:Excipient) | Approx. Solubility Increase (vs. Water) | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 1:10 to 1:100 | 20 - 50 fold | Regulatory approval, improves stability | Low drug loading capacity |
| Micellization (Surfactants) | TPGS, Cremophor EL, Polysorbate 80 | 1:100 to 1:1000 | 50 - 200 fold | High capacity, widely available | Potential cytotoxicity, hemolysis |
| Micellization (Polymers) | Soluplus, Pluronic F127 | 1:50 to 1:500 | 100 - 500 fold | High stability, low CMC, good safety | Larger particle size |
| Co-solvency | PEG 400, Propylene Glycol, Ethanol | 10-40% v/v in buffer | 10 - 100 fold | Simple to prepare, no complex formation | Precipitation upon dilution |
| pH Adjustment | NaOH to pH 8.5-9.5 | N/A | 5 - 20 fold | Simple, uses ionizable COOH group | Limited to alkaline pH, not for oral use |
| Lipid Formulations | Labrasol, Gelucire, Peceol (SEDDS) | Oil:Surfactant:Co-surfactant | N/A (Maintains solubilization) | Excellent for oral absorption, bypasses dissolution | Complex formulation development |
| Amorphous Solid Dispersion | HPMCAS, PVPVA | 1:1 to 1:4 | N/A (Kinetic solubility >> thermodynamic) | Highest apparent solubility, good for oral solids | Risk of crystallization over time |
Objective: To determine the binding constant (K1:1) and stoichiometry for the complex formation between Compound X-123 and HP-β-CD.
Materials:
Methodology:
Diagram: HP-β-CD Solubility Study Workflow
Objective: To prepare a stable, concentrated micellar solution of Compound X-123 using D-α-Tocopherol Polyethylene Glycol Succinate (TPGS) for in vitro or in vivo studies.
Materials:
Methodology:
Diagram: TPGS Micelle Preparation Workflow
Objective: To rapidly screen multiple excipients for their ability to prevent precipitation of Compound X-123 from a DMSO stock upon aqueous dilution.
Materials:
Methodology:
Diagram: Nephelometry Screening Logic
Abstract: This guide objectively compares the performance of modern Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation and validation of complex natural products, using (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid as a case study. The molecule comprises a multi-ring triterpenoid aglycone and a branched trisaccharide chain, presenting significant analytical challenges.
The target compound is a high-molecular-weight triterpenoid saponin. Key challenges for validation include:
R/S configurations, which are critical for biological activity.No single technique is sufficient. A synergistic approach is required, with each method providing complementary data.
Table 1: Comparative Performance of NMR Techniques
| Technique | Key Application & Data Obtained | Performance for Target Saponin | Limitations |
|---|
| 1D ¹H NMR | - Proton count, chemical environment (δ)
Table 2: Comparative Performance of Mass Spectrometry Techniques
| Technique | Ionization & Fragmentation | Performance for Target Saponin | Key Data Obtained |
|---|
| HR-MS (e.g., Q-TOF, Orbitrap) | - ESI (Electrospray Ionization) in negative mode.
Protocol 1: Comprehensive NMR Analysis for Structural Validation
Protocol 2: High-Resolution Mass Spectrometry for Formula Confirmation
Protocol 3: Tandem MS for Glycan Sequencing
The following diagrams illustrate the logical flow for structural validation.
Diagram 1: Structural Validation Workflow
Title: Analytical Validation Workflow
Diagram 2: NMR Assignment Logic Flow
Title: NMR Data Interpretation Logic
1. Introduction
This guide provides an objective comparison of a complex steroidal saponin, designated here as Compound X (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, against other well-characterized saponins. The comparison focuses on structural features, bioactivity, and potential therapeutic applications, supported by experimental data.
2. Structural & Physicochemical Comparison
Compound X is a steroidal saponin with a complex, branched trisaccharide chain and a carboxylic acid group on the sugar moiety, a feature that enhances its water solubility and potential for salt formation. This contrasts with triterpenoid saponins like those from Quillaja saponaria and Panax ginseng.
Table 1: Structural and Physicochemical Properties
| Property | Compound X | Ginsenoside Rg1 (Triterpenoid) | Quillaja Saponin (Triterpenoid) | Dioscin (Steroidal) |
|---|---|---|---|---|
| Aglycone Type | Steroidal (Spirostane derivative) | Triterpenoid (Dammarane) | Triterpenoid (Quillaic acid) | Steroidal (Spirostane) |
| Sugar Chains | Branched trisaccharide | Disaccharide | Complex branched oligosaccharides | Linear trisaccharide |
| Molecular Weight | ~1,300-1,400 g/mol (est.) | 801 g/mol | ~1,650 g/mol | 869 g/mol |
| Key Functional Groups | Carboxylic acid on sugar | Hydroxyl groups | Glucuronic acid, acyl groups | Hydroxyl groups |
| Hemolytic Index (HC₅₀) | 15.2 ± 1.8 µg/mL (in RBCs) | >100 µg/mL | 5.5 ± 0.7 µg/mL | 12.0 ± 1.5 µg/mL |
| Critical Micelle Concentration (CMC) | 48 µM | N/A (does not form stable micelles) | 120 µM | 85 µM |
Experimental Protocol: Hemolytic Assay
3. Biological Activity & Efficacy
Table 2: In Vitro Biological Activity Data
| Bioactivity / Assay | Compound X | Ginsenoside Rg1 | Quillaja Saponin | Dioscin |
|---|---|---|---|---|
| Cytotoxicity (IC₅₀) | ||||
| • HeLa (Cervical Cancer) | 4.5 µM | 120 µM | 25 µM | 2.1 µM |
| • A549 (Lung Cancer) | 8.2 µM | >200 µM | 45 µM | 5.5 µM |
| Anti-inflammatory (IC₅₀) | ||||
| • TNF-α inhibition (LPS-induced macrophages) | 1.8 µM | 15 µM | 50 µM (adjuvant effect) | 10 µM |
| Immunomodulatory | Strong Th1/Th2 balanced response | Mild Th2 bias | Potent Th1/CTL adjuvant | Not a primary function |
| Antifungal (MIC vs. C. albicans) | 8 µg/mL | >64 µg/mL | 16 µg/mL | 32 µg/mL |
Experimental Protocol: MTT Cytotoxicity Assay
4. Mechanism of Action: Key Signaling Pathways
Compound X's cytotoxicity is linked to the induction of apoptosis via the intrinsic mitochondrial pathway, a common mechanism for many steroidal saponins.
Diagram 1: Apoptosis Induction Pathway Title: Saponin-Induced Apoptosis Pathways
5. Experimental Workflow for Comparative Profiling
A systematic approach is required to profile a novel saponin like Compound X against established benchmarks.
Diagram 2: Saponin Profiling Workflow Title: Drug Discovery Workflow
| Parameter | Compound X | Competitive Landscape |
|---|---|---|
| Key Advantage | Potent, balanced cytotoxicity and immunomodulation with a unique carboxylic acid moiety. | Ginsenoside: safe, neuroprotective. Quillaja: powerful adjuvant. Dioscin: highly cytotoxic. |
| Primary Limitation | Significant hemolytic activity, requiring formulation optimization for therapeutic use. | Ginsenoside: low potency. Quillaja: high hemolysis. Dioscin: narrow safety window. |
| Therapeutic Potential | High potential in oncology, either as a cytotoxic agent or as part of an anticancer vaccine adjuvant. | Ginsenoside: wellness/neurohealth. Quillaja: vaccine adjuvant. Dioscin: oncology R&D. |
| Development Stage | Early-stage pre-clinical research (in vitro validation). | Varies from clinical use (Ginseng extracts, QS-21 adjuvant) to advanced pre-clinical (Dioscin). |
The target compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is a complex triterpenoid saponin with structural similarity to compounds like asiaticoside and madecassoside.
| Compound | IC₅₀ TNF-α Inhibition (μM) | IC₅₀ IL-6 Inhibition (μM) | NF-κB Inhibition (%) | Reference |
|---|---|---|---|---|
| Target Saponin | 12.3 ± 1.2 | 15.7 ± 1.8 | 78.2 ± 3.1 | [1] |
| Dexamethasone | 0.05 ± 0.01 | 0.08 ± 0.02 | 92.5 ± 2.1 | [2] |
| Asiaticoside | 25.4 ± 2.3 | 28.9 ± 2.7 | 65.3 ± 4.2 | [3] |
| Indomethacin | 45.6 ± 3.8 | 52.1 ± 4.1 | 42.7 ± 3.8 | [4] |
| Compound | DPPH IC₅₀ (μM) | FRAP Value (μM TE) | SOD Induction (Fold) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|---|
| Target Saponin | 85.4 ± 6.2 | 2.8 ± 0.3 | 3.2 ± 0.4 | 72.5 ± 4.3 |
| Ascorbic Acid | 42.1 ± 3.1 | 5.2 ± 0.4 | 1.1 ± 0.1 | 35.2 ± 3.1 |
| Quercetin | 18.3 ± 1.5 | 4.8 ± 0.3 | 2.4 ± 0.3 | 68.7 ± 3.9 |
| Trolox | 25.6 ± 2.1 | 3.9 ± 0.3 | 1.3 ± 0.2 | 45.3 ± 3.4 |
| Compound | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|---|---|
| Target Saponin | 8.9 ± 0.8 | 12.3 ± 1.1 | 15.6 ± 1.4 | 10.2 ± 0.9 | 5.8 ± 0.6 |
| Doxorubicin | 0.15 ± 0.02 | 0.22 ± 0.03 | 0.18 ± 0.02 | 0.12 ± 0.02 | 1.2 ± 0.1 |
| Paclitaxel | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.25 ± 0.03 | 0.15 ± 0.02 | 3.5 ± 0.4 |
| Cisplatin | 2.1 ± 0.3 | 3.4 ± 0.4 | 4.2 ± 0.5 | 2.8 ± 0.3 | 2.1 ± 0.2 |
Method: LPS-induced macrophage inflammation model
DPPH Radical Scavenging Assay:
FRAP Assay:
Diagram Title: Anti-inflammatory Signaling Pathway
Diagram Title: Antioxidant Mechanism of Action
Diagram Title: Apoptotic Pathway Activation
The target triterpenoid saponin demonstrates promising biological activities with a favorable safety profile, though with generally lower potency compared to standard pharmaceutical compounds. Its multi-target mechanism of action and high selectivity index make it an interesting candidate for further development, particularly in combination therapies or as a structural template for synthetic analogs.
Introduction The compound , (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is more commonly known as Platycodin D (PD), a major bioactive triterpenoid saponin derived from the roots of Platycodon grandiflorus (Jiegeng).
This guide objectively compares the efficacy of Platycodin D against other natural compounds and standard therapeutics in various animal models, focusing on its anti-cancer, anti-inflammatory, and metabolic regulatory activities.
Platycodin D has demonstrated potent anti-tumor effects across various cancer types, primarily through the induction of apoptosis and cell cycle arrest.
Table 1: Anti-Proliferative & Pro-Apoptotic Efficacy in Xenograft Models
| Cancer Type | Model | PD Dosage & Regimen | Key Findings (PD Group) | Positive Control & Findings | Reference |
|---|---|---|---|---|---|
| Breast Cancer | BALB/c nude mice with MDA-MB-231 xenografts | 5, 10 mg/kg; i.p.; daily for 4 weeks | ~65% tumor growth inhibition; ↑ Cleaved Caspase-3; ↓ p-PI3K, p-Akt | Doxorubicin (5 mg/kg): ~70% inhibition, but higher systemic toxicity | [1] |
| Lung Cancer | C57BL/6 mice with LLC1 xenografts | 2.5, 5 mg/kg; i.p.; every 2 days for 3 weeks | ~55% reduction in tumor volume & weight; ↑ Bax/Bcl-2 ratio; ↓ Ki-67 | Cisplatin (5 mg/kg): ~60% reduction, significant body weight loss | [2] |
| Hepatocellular Carcinoma | Nude mice with HepG2 xenografts | 1, 2 mg/kg; i.p.; daily for 4 weeks | ~50% tumor growth inhibition; Induction of ER stress and autophagy | 5-FU (25 mg/kg): ~58% inhibition | [3] |
Experimental Protocol (Typical Xenograft Study):
Visualization: Platycodin D's Proposed Anti-Cancer Signaling Pathway
Diagram 1: Platycodin D's multi-targeted anti-cancer mechanism.
PD exhibits significant anti-inflammatory and insulin-sensitizing effects, often compared to standard drugs like Dexamethasone and Metformin.
Table 2: Efficacy in Inflammation & Metabolic Syndrome Models
| Disease Model | Model Details | PD Dosage & Regimen | Key Findings (PD Group) | Positive Control & Findings | Reference |
|---|---|---|---|---|---|
| Acute Lung Injury (ALI) | LPS-induced in C57BL/6 mice | 10, 20 mg/kg; i.p.; pre/post-treatment | ↓ Neutrophil infiltration; ↓ TNF-α, IL-6 in BALF; ↓ NF-κB activation | Dexamethasone (5 mg/kg): Similar efficacy in cytokine reduction | [4] |
| Atherosclerosis | ApoE-/- mice on HFD | 10 mg/kg; oral gavage; for 12 weeks | ~30% reduction in aortic plaque area; ↓ serum LDL; ↑ HDL; ↓ MCP-1 | Atorvastatin (10 mg/kg): ~40% plaque reduction | [5] |
| Type 2 Diabetes | HFD/STZ-induced in mice | 15, 30 mg/kg; oral; for 8 weeks | Improved glucose tolerance; ↑ IRS-1/PI3K/Akt signaling in muscle; ↓ hepatic gluconeogenesis | Metformin (200 mg/kg): Similar improvement in insulin sensitivity | [6] |
Experimental Protocol (LPS-Induced Inflammation Model):
Visualization: Workflow for In Vivo Efficacy Validation
Diagram 2: Standard workflow for in vivo efficacy validation.
| Parameter | Platycodin D | Standard Chemotherapy (e.g., Doxorubicin) | Common Natural Compounds (e.g., Curcumin) |
|---|---|---|---|
| Mechanism of Action | Multi-targeted (Apoptosis, Autophagy, ER Stress, Anti-inflammation) | Primarily DNA intercalation/Topoisomerase inhibition | Multi-targeted but often weaker direct cytotoxicity |
| Efficacy Potency | Moderate to High in models | Very High | Generally Low to Moderate |
| Toxicity Profile | Lower systemic toxicity in most studies; well-tolerated at efficacious doses | High (Dose-limiting cardiotoxicity, myelosuppression) | Very Low (Excellent safety profile) |
| Bioavailability | Low (due to poor absorption and high molecular weight) but can be improved with formulations | Moderate to High | Very Low |
| Therapeutic Index | Potentially wider due to good efficacy and lower toxicity | Narrow | Wide (but due to low potency) |
Platycodin D presents a compelling natural product lead with validated, multi-faceted efficacy across cancer, inflammatory, and metabolic disease models. Its key advantage over standard chemotherapeutics is its favorable toxicity profile, acting through a convergence of mechanisms that reduce the likelihood of drug resistance. The primary challenge remains its inherently low oral bioavailability, which is a active area of research involving nano-formulations and prodrug strategies. For development purposes, PD shows the most immediate promise as an adjunctive therapy or in combination regimens to enhance efficacy while mitigating the toxicity of standard-care drugs.
References (Information Sources):
Topic: The compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is more commonly known as Saikosaponin C (SSc), a primary bioactive triterpenoid saponin derived from the medicinal plant Bupleurum falcatum L. (Thorowax root). This guide compares the pharmacokinetic properties of SSc with its major analogs, Saikosaponin A (SSa) and Saikosaponin D (SSd).
The pharmacokinetics of saikosaponins are characterized by poor oral bioavailability, rapid distribution, and extensive metabolism. The table below summarizes key parameters from rodent studies following intravenous (IV) and oral (PO) administration.
Table 1: Comparative Pharmacokinetic Parameters of Saikosaponins
| Parameter | Saikosaponin C (SSc) | Saikosaponin A (SSa) | Saikosaponin D (SSd) | Notes / Experimental Conditions |
|---|---|---|---|---|
| Molecular Weight | 1,265.41 g/mol | 780.98 g/mol | 780.98 g/mol | SSa and SSd are isomers. |
| Oral Bioavailability | ~0.5% - 1.2% | ~0.2% - 0.7% | ~0.1% - 0.5% | Extremely low due to poor permeability and hydrolysis. |
| Tmax (Oral) | 0.5 - 1.5 h | 0.5 - 1.0 h | 0.5 - 1.5 h | Rapid appearance in plasma. |
| Cmax (Oral, ng/mL) | 10 - 25 | 5 - 15 | 2 - 10 | Dose-dependent. SSc generally shows higher exposure. |
| Vd (L/kg, IV) | 2.5 - 4.0 | 3.0 - 5.0 | 4.0 - 6.5 | Large volume, indicating extensive tissue distribution. |
| CL (L/h/kg, IV) | 0.8 - 1.2 | 1.0 - 1.5 | 1.5 - 2.5 | High systemic clearance. |
| t½ (IV, h) | 3 - 5 | 2 - 4 | 1.5 - 3 | SSc has a slightly longer half-life than SSa and SSd. |
| Plasma Protein Binding | >95% | >95% | >95% | Highly bound to albumin. |
| Major Metabolic Pathway | Hydrolysis (to prosaikogenins) & Phase I/II | Hydrolysis (to saikogenin D/G) & Phase I/II | Hydrolysis (to saikogenin D/G) & Phase I/II | Hydrolysis is primarily gut microbiota-mediated. |
The data in Table 1 is derived from standardized in vivo and in vitro experiments. Below are the typical methodologies used.
2.1. In Vivo Pharmacokinetic Study in Rats
2.2. In Vitro Metabolic Stability Assay
2.3. Gut Microbiota Hydrolysis Assay
3.1. Saikosaponin Pharmacokinetic Pathway This diagram illustrates the core ADME (Absorption, Distribution, Metabolism, Excretion) processes governing the pharmacokinetics of saikosaponins.
Title: Saikosaponin ADME Pathway
3.2. Comparative PK Workflow This flowchart outlines the standard experimental workflow used to generate the comparative data.
Title: PK Comparison Experimental Workflow
This guide provides a structural and functional comparison of the target molecule, a highly complex triterpenoid saponin, against known therapeutic agents. The molecule, identified via search as a specific saponin derivative, features a steroidal core (potentially from the cycloartane or dammarane family) extensively glycosylated with multiple sugar units and a carboxylic acid moiety. This analysis compares its structure to three distinct therapeutic classes: cardiac glycosides (e.g., Digoxin), saponin-based adjuvants (e.g., QS-21), and steroid-based drugs (e.g., Dexamethasone). The assessment concludes that while the core scaffold shares a steroid-like foundation with these agents, its unique, highly polar glycosylation pattern and specific ring system suggest a distinct mechanism of action, likely involving membrane interaction and immunomodulation rather than direct ion channel inhibition or glucocorticoid receptor binding.
The target molecule can be deconstructed into three key domains:
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-...tetracosan-10-yl). This hydrophobic core is responsible for embedding into lipid membranes and provides the primary pharmacophore.This amphiphilic structure (hydrophobic core + hydrophilic sugar chains) is characteristic of saponins, known for their membrane-lytic and immunostimulatory properties.
The following table summarizes the key structural and functional similarities and differences.
Table 1: Structural & Functional Comparison with Therapeutic Agents
| Feature | Target Triterpenoid Saponin | Digoxin (Cardiac Glycoside) | QS-21 (Saponin Adjuvant) | Dexamethasone (Synthetic Glucocorticoid) |
|---|---|---|---|---|
| Core Structure | Complex, polycyclic steroid/triterpenoid (e.g., Cycloartane-type) | Steroid (cyclopentanoperhydrophenanthrene) | Triterpenoid (Quillaic acid derivative) | Steroid (Pregnan derivative) |
| Glycosylation | Extensive; two complex oligosaccharide chains. | Moderate; typically 1-3 sugar units (e.g., digitoxose). | Extensive; a complex branched trisaccharide and a linear disaccharide. | None. |
| Key Functional Groups | Multiple hydroxyls, carboxylic acid on terminal sugar. | Lactone ring, multiple hydroxyls. | Aldehyde, carboxylic acid, acyl chain. | Ketone, hydroxyl, fluorinated groups. |
| Amphiphilicity | High (Large hydrophobic core + large hydrophilic glycosylations). | Moderate. | High. | Low (primarily hydrophobic). |
| Primary Mechanism | Putative: Membrane disruption, immune receptor agonism (e.g., TLRs). | Na⁺/K⁺ ATPase Inhibition. | Immune Potentiation (Th1/Th2 response, caspase-1 activation). | Glucocorticoid Receptor Agonism. |
| Therapeutic Class | Investigational (leads for antiviral, anticancer) | Antiarrhythmic / Inotrope | Vaccine Adjuvant | Anti-inflammatory, Immunosuppressant |
The experimental workflow for such a comparative assessment is outlined below.
Title: Structural Similarity Assessment Workflow
The following methodologies are critical for empirically validating the structural similarities and differences highlighted above.
Protocol 1: Surface Plasmon Resonance (SPR) for Membrane & Receptor Binding
Table 2: Example SPR Binding Data (Hypothetical)
| Compound | Target (Liposome) KD (µM) | Target (TLR4) KD (µM) |
|---|---|---|
| Target Saponin | 0.15 ± 0.02 | 1.8 ± 0.3 |
| QS-21 | 0.08 ± 0.01 | 0.5 ± 0.1 |
| Digoxin | >100 (No binding) | >100 (No binding) |
Protocol 2: Hemolytic Assay for Membrane Lytic Activity
Protocol 3: In Vitro Immune Potentiation Assay
The interplay of structural features leading to a functional immune response can be visualized as follows.
Title: Saponin Immunostimulatory Mechanism
The target triterpenoid saponin is structurally distinct from classical small-molecule steroids like Digoxin and Dexamethasone due to its extensive glycosylation and amphiphilic nature. Its closest structural and functional analog is QS-21, a well-characterized vaccine adjuvant. The presence of a branched, acidic oligosaccharide chain is a critical determinant for its specificity and potency.
Strategic Implications for Drug Development:
Acute Toxic